

Comparative Guide to TRAP-14 Antibody Cross-Reactivity

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Compound of Interest

Compound Name: TRAP-14

Cat. No.: B165488

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A Note on Terminology: The term "**TRAP-14**" is not a standardized protein designation in major biological databases. It is likely a typographical error for either TRAP1 (TNF Receptor-Associated Protein 1, also known as HSP75) or Fn14 (Fibroblast growth factor-inducible 14, also known as TNFRSF12A). Both are significant targets in cellular signaling and drug development. This guide provides a comparative overview of commercially available antibodies for both TRAP1 and Fn14, with a focus on their validation and potential for cross-reactivity.

Part 1: TRAP1 (TNF Receptor-Associated Protein 1 / HSP75) Antibodies

TRAP1 is a mitochondrial chaperone protein belonging to the HSP90 family. It plays a crucial role in maintaining mitochondrial integrity, protecting cells from oxidative stress, and regulating apoptosis.^{[1][2]} Its expression is often upregulated in various cancers, making it a target of interest for therapeutic development.^[2]

Commercially Available TRAP1 Antibodies and Validation Data

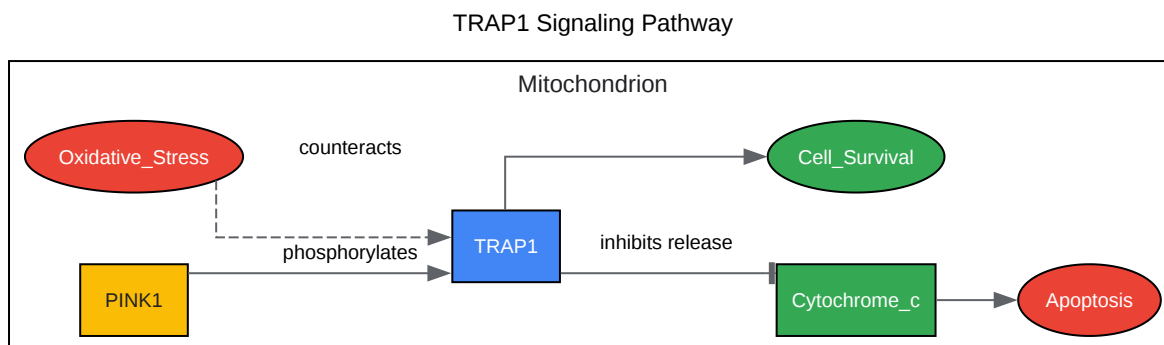
The following table summarizes a selection of commercially available antibodies for TRAP1, highlighting their validation status, which is a key indicator of specificity and potential cross-reactivity. Knockout (KO) or knockdown (KD) validation provides strong evidence of specificity.

Supplier	Catalog Number	Antibody Type	Host	Validated Applications	Species Reactivity	Notes on Specificity/Cross-Reactivity
Cell Signaling Technology	#92345	Rabbit Monoclonal (D3D7N)	Rabbit	WB, IP, IF	Human	Immunogen is a synthetic peptide corresponding to residues surrounding Pro70 of human TRAP1/HS P75 protein.[1]
LifeSct	62739	Rabbit Monoclonal (24GB2560)	Rabbit	WB, FC, IC	Human	Knockdown (KD) validated in HeLa cells, showing specific signal reduction. [3]
Merck Millipore	ABS1489	Rabbit Polyclonal	Rabbit	WB, IHC (Paraffin)	Human	Predicted to react with Mouse and Rat based on 100% sequence homology. [4]

Abbiotec	251959	Rabbit Polyclonal	Rabbit	WB, ELISA	Human	Purified by Protein-G affinity chromatogr aphy.[5]
CUSABIO	CSB- EL024430 HU	N/A (ELISA Kit)	N/A	ELISA	Human	Claims no significant cross- reactivity or interferenc e between human TRAP1 and analogues was observed. [6]

TRAP1 Signaling Pathway

TRAP1 is primarily located in the mitochondria where it acts as a chaperone, influencing metabolic pathways and protecting against cell stress. It interacts with proteins like PINK1, a kinase implicated in Parkinson's disease, to suppress the release of cytochrome C and subsequent apoptosis.



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Caption: Simplified diagram of the TRAP1 signaling pathway in the mitochondrion.

Part 2: Fn14 (TNFRSF12A / TWEAK Receptor) Antibodies

Fn14, also known as TWEAK Receptor, is a member of the tumor necrosis factor (TNF) receptor superfamily.^[7] Its ligand, TWEAK, can induce various cellular responses, including inflammation, proliferation, and apoptosis, primarily through the activation of NF- κ B signaling pathways.^[8] Elevated expression of Fn14 is observed in several types of cancer.^[7]

Commercially Available Fn14 Antibodies and Validation Data

The following table summarizes a selection of commercially available antibodies for Fn14.

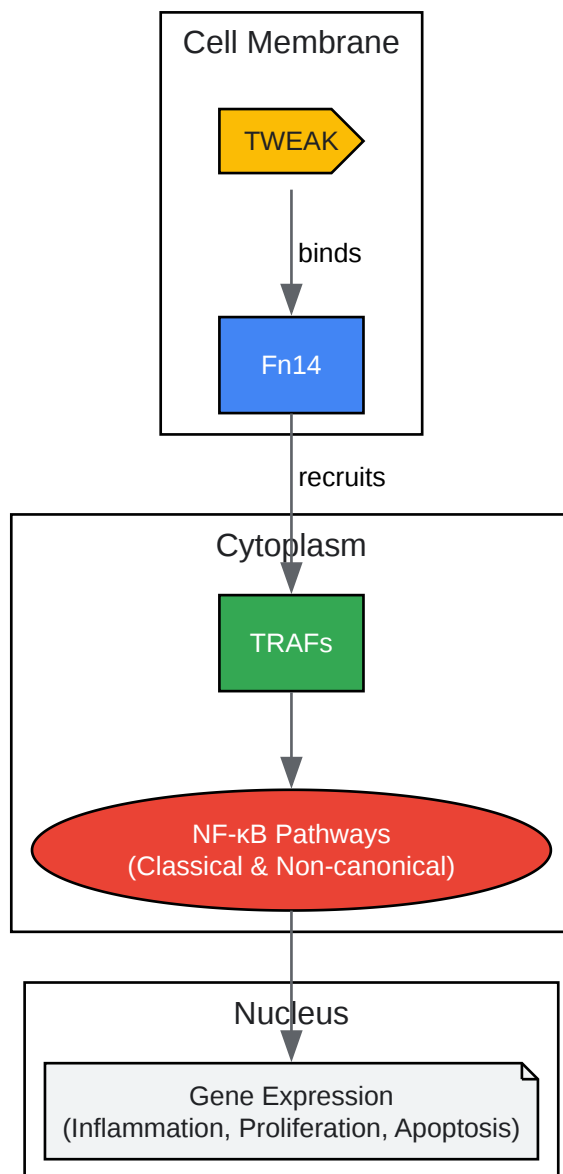
Supplier	Catalog Number	Antibody Type	Host	Validated Applications	Species Reactivity	Notes on Specificity/Cross-Reactivity
Cell Signaling Technology	#314102 (E6N2I)	Rabbit Monoclonal	Rabbit	WB	Human, Mouse, Rat	Recognizes endogenous levels of total TWEAK Receptor/Fn14 protein.[7]
BioLegend	314102	Mouse Monoclonal (ITEM-4)	Mouse	WB, IF, IHC, Flow Cytometry	Human, Mouse	Knockout-validated in a study on liver regeneration in mice. [9]
Abcam	ab109365	Rabbit Monoclonal (EPR3179)	Rabbit	WB, IP	Human, Mouse, Rat	Recombinant antibody with over 20 publications cited.[8]
antibodies-online	ABIN2749025	Mouse Monoclonal (ITEM-4)	Mouse	WB, FACS, IHC (frozen), Functional	Human, Mouse	Recognizes an extracellular epitope of CD266 / TWEAK R. [10]

Biogen	BLIB036	Humanized Agonistic	N/A	In vivo tumor growth inhibition	Human	Binds specifically to Fn14 but not other members of the TNF receptor family. [11]
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Fn14 Signaling Pathway

The binding of the ligand TWEAK to its receptor Fn14 initiates downstream signaling cascades. This interaction recruits TNF receptor-associated factors (TRAFs), leading to the activation of both the classical and non-canonical NF- κ B pathways, which in turn regulate the expression of genes involved in inflammation and cell survival.

Fn14 (TWEAKR) Signaling Pathway



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Caption: Overview of the Fn14 signaling cascade upon TWEAK binding.

Part 3: Experimental Protocols for Antibody Validation

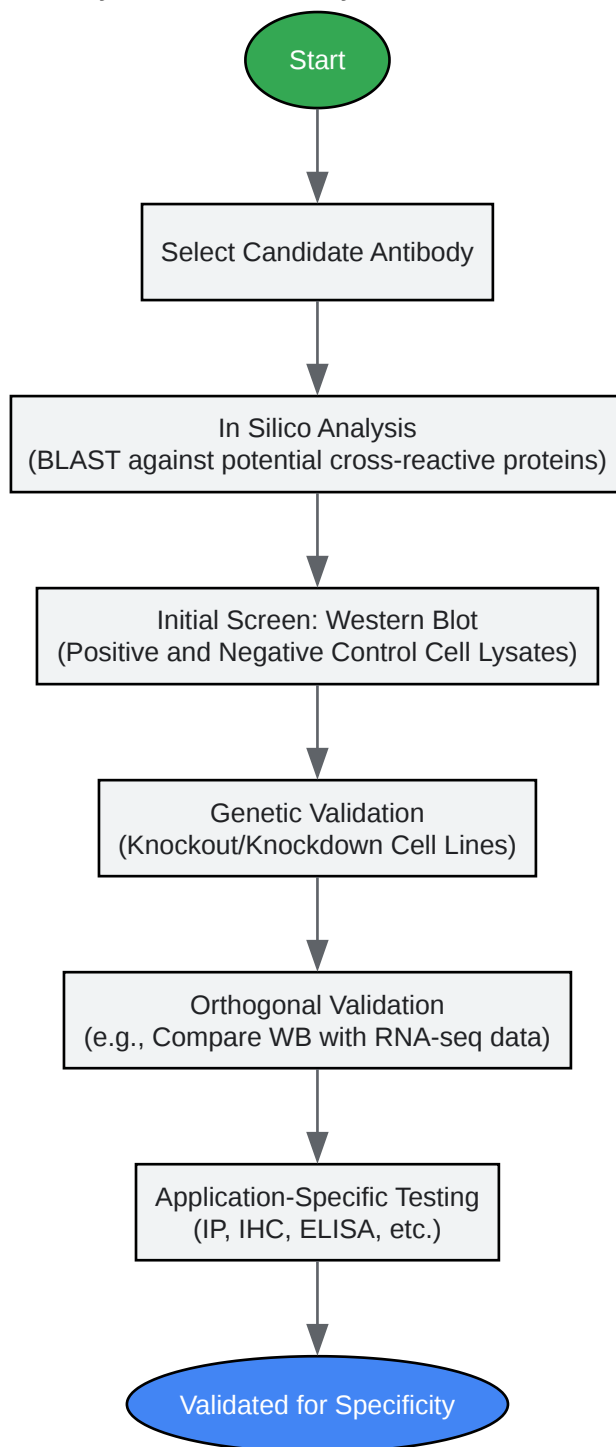
To ensure the specificity of an antibody and to rule out significant cross-reactivity, rigorous experimental validation is essential. Below are detailed methodologies for key validation

experiments.

Experimental Workflow for Assessing Antibody Cross-Reactivity

The following diagram illustrates a general workflow for validating antibody specificity.

Antibody Cross-Reactivity Validation Workflow



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Caption: A stepwise workflow for the validation of antibody specificity.

Western Blot (WB) Protocol

Western blotting is a fundamental technique to verify if an antibody recognizes a protein of the expected molecular weight.[\[12\]](#)[\[13\]](#)

- **Sample Preparation:** Prepare lysates from cells or tissues known to express the target protein (positive control) and from cells where the target is absent or knocked out (negative control).[\[12\]](#) Boil samples in LDS sample buffer for 5-10 minutes at 70-95°C.[\[14\]](#)
- **SDS-PAGE:** Load 10-50 µg of protein per well onto an SDS-PAGE gel along with a molecular weight marker.[\[14\]](#) Run the gel until adequate separation is achieved.
- **Protein Transfer:** Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[\[14\]](#)[\[15\]](#)
- **Blocking:** Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.
- **Primary Antibody Incubation:** Incubate the membrane with the primary antibody at the recommended dilution overnight at 4°C with gentle agitation.
- **Washing:** Wash the membrane three times for 5 minutes each with a wash buffer (e.g., TBST).[\[14\]](#)
- **Secondary Antibody Incubation:** Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[\[14\]](#)
- **Washing:** Repeat the washing step.
- **Detection:** Add an ECL substrate and visualize the bands using a chemiluminescence imaging system.[\[16\]](#) A specific antibody should show a single band at the correct molecular weight in the positive control lane and no band in the negative control lane.[\[13\]](#)

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

ELISA can be used to quantify the target protein and assess antibody specificity, particularly in a sandwich format which requires two antibodies that recognize different epitopes on the same antigen.[\[17\]](#)

- Coating: Coat a 96-well plate with a capture antibody (specific to the target protein) overnight at 4°C.[\[18\]](#)[\[19\]](#)
- Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).[\[18\]](#)
- Blocking: Add a blocking buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.[\[18\]](#)
- Sample Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.
- Washing: Repeat the washing step.
- Detection Antibody: Add the primary detection antibody (the antibody being tested) and incubate for 1-2 hours at room temperature.
- Washing: Repeat the washing step.
- Enzyme-Conjugated Secondary Antibody: Add an enzyme-conjugated secondary antibody and incubate for 1 hour.[\[20\]](#)
- Washing: Repeat the washing step.
- Substrate Addition: Add a substrate solution (e.g., TMB) and incubate until a color develops.[\[18\]](#)
- Stop Reaction: Add a stop solution to halt the reaction.
- Measurement: Read the absorbance at the appropriate wavelength using a plate reader. Specificity is indicated by a signal that is proportional to the known concentration of the target protein.

Immunoprecipitation (IP) Protocol

IP is used to isolate a specific protein from a complex mixture, which can then be analyzed by Western Blot. This validates that the antibody can bind to its native target protein.[\[21\]](#)[\[22\]](#)

- Lysate Preparation: Prepare cell lysates using a non-denaturing lysis buffer containing protease inhibitors.[21]
- Pre-clearing (Optional): Incubate the lysate with Protein A/G beads for 1 hour to reduce non-specific binding.
- Immunoprecipitation: Add the primary antibody to the pre-cleared lysate and incubate for 1-4 hours or overnight at 4°C with gentle rotation to form antigen-antibody complexes.[21]
- Bead Incubation: Add Protein A/G magnetic or agarose beads and incubate for another 1-2 hours to capture the antigen-antibody complexes.[21]
- Washing: Pellet the beads and wash them 3-5 times with wash buffer to remove non-specifically bound proteins.[21]
- Elution: Elute the bound proteins from the beads by boiling in SDS sample buffer.
- Analysis: Analyze the eluted sample by Western Blot, probing with the same or a different primary antibody against the target protein. A successful IP will show a band for the target protein in the eluate.[22]

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